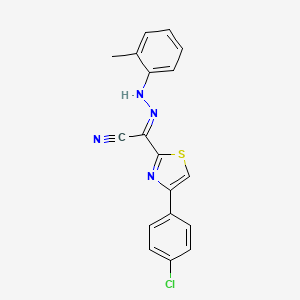

(E)-4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-4-(4-chlorophenyl)-N-(2-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4S/c1-12-4-2-3-5-15(12)22-23-16(10-20)18-21-17(11-24-18)13-6-8-14(19)9-7-13/h2-9,11,22H,1H3/b23-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCBCCFXMTNHG-XQNSMLJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the chlorophenyl and methylanilino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Thiazole-Based Hydrazonoyl Cyanides

The following table compares the target compound with analogs sharing the thiazole-hydrazonoyl cyanide scaffold but differing in substituents:

Key Observations :

- Alkyl/Aryl Variations: Replacing 2-MePh with 2-EtPh (BA72491) increases molecular weight and lipophilicity, which may affect membrane permeability in biological studies . Halogen Diversity: The dichlorophenyl variant (BA70478) exhibits higher steric hindrance and molecular weight, possibly altering binding affinities in kinase inhibition assays .

Thiazole Derivatives with Modified Cores

Compounds with related thiazole scaffolds but divergent functional groups:

- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (C₁₈H₁₆ClN₃S): Features a dimethylamino benzylidene group instead of hydrazonoyl cyanide. Demonstrated crystallographic stability (monoclinic P2₁ space group) and applications as a cyclin-dependent kinase inhibitor .

- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: A triazole-thione derivative with chlorophenyl groups. Forms hydrogen-bonded hexamers in crystal structures, suggesting strong intermolecular interactions . Comparison: The triazole core introduces additional hydrogen-bonding sites, which may enhance solubility but reduce metabolic stability relative to thiazoles.

Pharmacological and Industrial Relevance

- Agrochemical Applications : Derivatives like propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) demonstrate the role of chlorophenyl groups in fungicidal activity, suggesting possible crossover applications for the target compound .

Biological Activity

(E)-4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound belonging to the thiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this thiazole derivative, particularly the presence of a chlorophenyl group and a carbohydrazonoyl cyanide moiety, contribute to its diverse biological effects.

The molecular formula of this compound is with a molecular weight of 315.81 g/mol. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Introduction of Functional Groups : Electrophilic aromatic substitution reactions are used to introduce the chlorophenyl and methylphenyl groups.

- Formation of the Carbohydrazonoyl Cyanide Group : This step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The thiazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial against various strains | |

| Benzothiazole derivatives | Effective against E. coli and Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example, it has shown promising results in inhibiting tumor cell proliferation by inducing apoptosis through pathways involving Bcl-2 protein binding .

- IC50 Values : Studies report IC50 values ranging from 10 µM to 30 µM for different cancer cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes it a candidate for further development in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole derivatives, including this compound, against clinical isolates of bacteria. Results demonstrated significant inhibition zones compared to controls.

- Anticancer Evaluation : In vitro studies using various human cancer cell lines showed that compounds with similar structures exhibited selective cytotoxicity, leading researchers to further explore their mechanisms and potential therapeutic applications.

Q & A

Q. Basic

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=S stretch ~1100 cm⁻¹) .

- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.0 ppm), thiazole carbons (δ 150–165 ppm), and cyanide carbon (δ ~110 ppm) .

- LC-MS/HRMS : Verify molecular ion peaks and isotopic patterns to confirm molecular formula .

- Crystallography :

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced

Discrepancies may arise from assay conditions, impurity profiles, or isomerization. Mitigation strategies include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature) using independent synthetic batches .

- Orthogonal Assays : Validate activity with multiple methods (e.g., enzyme inhibition, cell viability, and molecular docking) to rule out false positives .

- Isomer Purity Analysis : Use chiral HPLC or circular dichroism to ensure the (E)-isomer’s dominance, as isomerization can alter bioactivity .

What computational strategies can predict the compound’s pharmacokinetic (PK) properties?

Q. Advanced

- In Silico Modeling :

- ADMET Prediction : Tools like SwissADME or pkCSM estimate solubility (LogP), bioavailability, and CYP450 interactions based on substituent effects (e.g., 4-chlorophenyl enhances lipophilicity) .

- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., kinases) to optimize residence time .

- Structural Modifications : Introduce hydrophilic groups (e.g., -SO₃H) to improve solubility while retaining thiazole core activity .

How should researchers design experiments to investigate the compound’s mechanism of action?

Q. Advanced

- Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes .

- Functional Studies :

- Enzyme Kinetics : Measure IC₅₀ values against purified targets (e.g., bacterial DNA gyrase for antimicrobial studies) .

- Transcriptomics : RNA-seq to profile gene expression changes in treated vs. untreated cells .

What analytical methods resolve structural ambiguities in derivatives of this compound?

Q. Advanced

- Tautomerism Analysis : Use variable-temperature NMR to detect tautomeric equilibria (e.g., hydrazone vs. azo forms) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of sulfur and nitrogen atoms in the thiazole ring .

- DFT Calculations : Compare experimental and computed IR/NMR spectra to validate proposed conformers .

How can crystallographic data from SHELX be optimized for this compound’s structure refinement?

Q. Advanced

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to reduce thermal motion artifacts .

- Refinement in SHELXL :

- Validation : Check R-factors, electron density maps (e.g., omit maps for ambiguous regions), and PLATON alerts .

What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

Q. Advanced

- Substituent Variation : Systematically modify the 4-chlorophenyl and 2-methylphenyl groups to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the cyanide group with -CF₃ or -NO₂ to evaluate toxicity and potency trade-offs .

- 3D-QSAR Modeling : Align derivatives in a common pharmacophore to correlate spatial features with activity .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions .

What strategies mitigate synthetic challenges in scaling up this compound?

Q. Advanced

- Flow Chemistry : Optimize exothermic steps (e.g., cyclocondensation) in continuous reactors to improve yield and safety .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.